Cholesteryl nervonate
Description
Chemical Classification and Nomenclature
This compound belongs to the chemical class of cholesteryl esters, which represent a major category of neutral lipids formed through the esterification of cholesterol with fatty acids. The compound is systematically classified as a sterol ester due to its cholesterol backbone combined with a fatty acid moiety. Within the broader context of lipid biochemistry, this compound is specifically categorized as a very long chain fatty acid cholesteryl ester, distinguishing it from shorter chain analogs through its incorporation of nervonic acid, a twenty-four carbon monounsaturated fatty acid.
The official nomenclature for this compound follows established International Union of Pure and Applied Chemistry conventions, with the complete systematic name being [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-tetracos-15-enoate. This detailed nomenclature reflects the specific stereochemical configuration of both the cholesterol moiety and the attached nervonic acid chain. The compound is assigned Chemical Abstracts Service registry number 60758-73-8, providing a unique identifier for database searches and chemical procurement.
Alternative nomenclature systems provide additional designations for this compound, including cholesterol nervonate, 24:1 cholesterol ester, cholesterol (15Z)-tetracosenoate, and cholesteryl nervonic acid. These various naming conventions reflect different aspects of the compound's structure and origin, with some emphasizing the fatty acid component while others highlight the overall ester nature of the molecule. The designation as a 24:1 cholesterol ester specifically indicates the presence of a twenty-four carbon fatty acid with one double bond in the structure.
Table 1: Chemical Identification and Classification of this compound
Historical Context and Discovery
The historical development of knowledge regarding this compound is intimately connected with the discovery and characterization of its fatty acid component, nervonic acid. The foundational work in this area was initiated by Tsujimoto M. in 1927, who first identified nervonic acid in the fats of Elasmobranch fishes, a subclass that includes sharks and rays. This initial discovery was particularly significant because it represented one of the earliest identifications of very long chain fatty acids in marine organisms, opening new avenues for understanding lipid diversity in aquatic ecosystems.
The structural elucidation of nervonic acid was accomplished in the same year by Klenk E., who successfully isolated the compound from cerebrosides found in brain tissue. This parallel discovery in neural tissue established early connections between very long chain fatty acids and nervous system function, providing foundational insights that continue to influence current research into myelin composition and neurological disorders. The compound was initially designated as selacholeic acid, reflecting its marine origins, though this terminology has largely been superseded by the current nervonic acid nomenclature.
The subsequent development of this compound as a recognized biochemical entity occurred through advances in analytical chemistry and lipid characterization techniques during the latter half of the twentieth century. Early studies focused on the identification of cholesteryl esters in various biological systems, with particular attention to their roles in cellular membrane structure and lipid storage mechanisms. The specific identification of this compound in human biological samples, particularly in meibomian gland secretions, represented a significant advancement in understanding the diversity of cholesteryl ester species present in mammalian systems.
Research developments in the 1990s and 2000s established this compound as an important analytical standard for biochemical studies, particularly in the context of lipid peroxidation research and cholesteryl ester quantification methodologies. The compound's utility as an internal standard in high-performance liquid chromatography applications contributed significantly to the advancement of lipid analytical techniques and the development of sensitive detection methods for cholesteryl ester hydroperoxides.
Structural Characterization and Molecular Identity
The molecular structure of this compound reflects the complex integration of two distinct lipid components: the cholesterol backbone and the nervonic acid fatty acyl chain. The cholesterol moiety provides the fundamental steroid structure, characterized by its rigid tetracyclic framework consisting of three six-membered rings and one five-membered ring. This steroid backbone contributes significantly to the compound's physical properties, including its crystalline behavior and membrane-organizing capabilities.
The nervonic acid component of this compound represents a very long chain monounsaturated fatty acid with twenty-four carbon atoms and a single double bond located at the fifteenth position from the carboxyl end. The double bond exhibits Z (cis) configuration, creating a distinctive bend in the fatty acid chain that influences the overall molecular conformation and packing behavior. This structural feature is particularly important for understanding the compound's interaction with biological membranes and its role in membrane fluidity regulation.
Table 2: Structural Components and Molecular Features of this compound
| Structural Component | Characteristics | Contribution to Properties |
|---|---|---|
| Cholesterol Backbone | Tetracyclic steroid framework | Membrane organization, crystalline behavior |
| Nervonic Acid Chain | C24:1 n-9 fatty acid | Chain length, membrane fluidity |
| Ester Linkage | Connects cholesterol and fatty acid | Chemical stability, hydrophobic character |
| Double Bond Configuration | (15Z) cis configuration | Molecular conformation, packing density |
| Stereochemistry | Multiple chiral centers | Biological activity, receptor recognition |
The three-dimensional molecular architecture of this compound has been characterized using advanced computational methods and spectroscopic techniques. The compound exhibits a predominantly elongated conformation due to the extended fatty acid chain, with the cholesterol moiety providing a bulky, rigid segment that contrasts with the more flexible fatty acid portion. This structural arrangement creates an amphiphilic molecule with distinct hydrophobic and hydrophilic regions, though the overall character remains strongly hydrophobic due to the esterification of the cholesterol hydroxyl group.
Nuclear magnetic resonance spectroscopy studies have provided detailed insights into the molecular motions and conformational behavior of this compound under various conditions. These investigations revealed that the compound exhibits temperature-dependent molecular motions, with the fatty acid chain showing restricted mobility in the region between the steroid ring system and the double bond position. This finding suggests strong intermolecular interactions in this region, which may be important for understanding the compound's behavior in biological membrane systems.
The molecular identity of this compound is further characterized by its optical properties and crystalline behavior. Polarizing light microscopy studies have demonstrated that the compound can exist in both anisotropic and isotropic forms, with the anisotropic forms exhibiting characteristic optical properties including specific birefringence values and interference colors. These optical characteristics provide valuable tools for identifying and quantifying this compound in biological samples and understanding its physical state under various conditions.
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetracos-15-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H90O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31-49(52)53-44-36-38-50(5)43(40-44)32-33-45-47-35-34-46(42(4)30-28-29-41(2)3)51(47,6)39-37-48(45)50/h14-15,32,41-42,44-48H,7-13,16-31,33-40H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKCXSHDVCMMAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H90O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Cholesteryl nervonate involves several steps. The synthetic route typically starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the ester group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to maintain the purity and yield of the compound.
Scientific Research Applications
Role in Tear Film Lipid Layer
Cholesteryl nervonate is a major component of meibomian lipids, which are essential for maintaining the stability of the tear film. Studies have shown that it contributes to the formation of multilayered lipid films that enhance surface pressure and stability compared to other lipids like cholesteryl palmitate .
Case Study: Meibomian Lipid Films
- Objective : To analyze the mechanical properties of meibomian lipid films containing this compound.
- Methodology : Films were created using varying ratios of this compound and meibomian lipids on a Langmuir trough. The surface pressures were measured during compression.
- Findings : Mixtures exhibited increased maximum surface pressures and reduced hysteresis, indicating effective mixing and enhanced stability .
Biochemical Studies
This compound serves as a model compound in biochemical studies aimed at understanding lipid metabolism and the role of cholesteryl esters in cellular functions. It has been implicated in various metabolic pathways, including cholesterol homeostasis and steroidogenesis.
Case Study: Cholesterol Esterification
- Objective : To investigate the role of this compound in cholesterol esterification processes.
- Methodology : Researchers utilized high-performance liquid chromatography (HPLC) to analyze human meibomian gland secretions for cholesteryl esters, including this compound.
- Findings : The study revealed that cholesteryl esters, including this compound, serve as depots for very long-chain fatty acids, influencing lipid composition in tears .
Potential Therapeutic Applications
Emerging research suggests that this compound may have therapeutic potential due to its structural properties and biological functions. Its role in ocular health makes it a candidate for developing treatments for dry eye syndrome and other ocular surface diseases.
Case Study: Dry Eye Disease
- Objective : To explore the effects of this compound on meibomian gland function in dry eye conditions.
- Methodology : Animal models were used to assess the impact of this compound on meibomian gland secretion and tear film stability.
- Findings : The application of this compound improved lipid layer thickness and reduced symptoms associated with dry eye disease, suggesting its potential as a therapeutic agent .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Comparison with Similar Cholesteryl Esters
Structural and Physical Properties
Cholesteryl nervonate is distinguished from other cholesteryl esters by its acyl chain length , degree of unsaturation , and phase behavior . Key comparisons include:
Key Findings :
- Chain Length and Retention Time : In reversed-phase HPLC, increasing acyl chain length by two methylene groups extends retention time by ~1.5–2.0 minutes, while introducing a double bond reduces retention time similarly. This compound (C24:1) elutes later than shorter esters like palmitate (C16:0) but earlier than fully saturated C24:0 analogs .
- Its longer chains promote smectic layering in bulk but adopt fluid, interdigitated structures in thin films .
Chromatographic and Spectrometric Behavior
- HPLC-APCI MS Analysis : this compound is quantified using fragment ion m/z 369 (from in-source dissociation of the cholesterol backbone). Its signal intensity relative to free cholesterol (Chl) is 2.41 vs. 1.00 for Chl, higher than cholesteryl oleate (2.21) .
- UPLC Sensitivity : Nervonate’s long chain enhances ionization efficiency in APCI MS, making it more detectable than shorter esters like palmitate .
Structural Insights from Crystallography
- Crystal Packing: At 123 K, nervonate adopts a monoclinic lattice with two independent molecules (A and B). The A-chain is nearly extended, while the B-chain bends at the cis-double bond, creating disordered interfaces between layers. This contrasts with cholesteryl palmitoleate (C16:1), which forms regular subcell structures .
Research Implications and Contradictions
- Contradictory Observations : Despite being solid in bulk, nervonate spreads as a liquid film , unlike palmitate, which retains rigidity. This duality highlights the role of molecular orientation in thin films versus bulk phases.
- Therapeutic Relevance : Nervonate’s fluidity and biocompatibility make it a candidate for drug delivery systems, whereas saturated esters are less suitable due to rigidity .
Q & A
Q. How can Cholesteryl Nervonate (CN) be distinguished from other cholesteryl esters in complex lipid mixtures?
- Methodological Approach : Use tandem mass spectrometry (MS/MS) with a focus on the diagnostic fragment ion at m/z 369.35, which is common to cholesteryl esters. For CN-specific identification, combine this with reversed-phase ultra-performance liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (RP UPLC/APCI MS) to resolve its unique retention time and fragmentation pattern .
Q. What spectroscopic techniques are suitable for analyzing the structural organization of CN in lipid films?
- Methodological Approach : High-resolution color microscopy under controlled surface pressure conditions can visualize CN's film thickness and phase behavior. Digital enhancement of micrographs (e.g., 175% magnification) aids in detecting subtle structural differences compared to other esters like cholesteryl palmitate . Complement with Fourier-transform infrared spectroscopy (FTIR) to probe ester-specific vibrational modes.
Q. What are the standard protocols for synthesizing CN and verifying its purity?
- Methodological Approach : Synthesize CN via esterification of cholesterol with nervonic acid, followed by purification using column chromatography. Confirm purity via nuclear magnetic resonance (NMR) for structural validation and high-performance thin-layer chromatography (HPTLC) to assess homogeneity. Commercial standards (≥95% purity) should be cross-referenced using CAS 60758-73-8 .
Advanced Research Questions
Q. How can co-elution challenges of CN with triglycerides in reversed-phase HPLC (rpHPLC) be resolved?
- Methodological Approach : Optimize separation using a hybrid artificial neural network–genetic algorithm (ANN-GA) to iteratively refine mobile phase composition (e.g., acetonitrile/dichloromethane gradients) and column temperature. This approach improves resolution of CN from co-eluting triglycerides like tri-palmitin, as demonstrated in human milk lipid extracts .
Q. What experimental models are used to study CN's role in meibomian gland dysfunction (MGD)?
- Methodological Approach : Utilize Soat1-null mouse models, where sterol O-acyltransferase 1 deficiency disrupts cholesteryl ester biosynthesis. Analyze meibum lipid profiles via RP UPLC/APCI MS to quantify CN depletion and correlate with MGD-like symptoms. Note that wax esters remain unaffected, highlighting CN-specific functional roles .
Q. How can isotopic labeling improve quantification of CN in biological samples?
- Methodological Approach : Synthesize deuterated CN (e.g., [²H₃]-CN) as an internal standard for stable isotope dilution mass spectrometry. This corrects for matrix effects and ionization variability in complex fluids like serum or meibum, enabling precise molar ratio calculations .
Q. What contradictions arise in lipid profiling when interpreting CN's abundance in genetic models?
- Methodological Approach : In Soat1⁻/⁻ mice, observe a paradoxical increase in triacylglycerols (TAGs) alongside CN depletion. Use equimolar lipid standards (CN, cholesteryl oleate, triolein) to calibrate relative ion intensities and distinguish true biological changes from analytical artifacts .
Q. How does CN contribute to innate immunity, and what methodological challenges exist in functional studies?
- Methodological Approach : Isolate CN from total lipid extracts using preparative HPLC and test antimicrobial activity in vitro (e.g., bacterial growth inhibition assays). Challenges include maintaining CN stability during extraction and avoiding solvent interference in bioactivity assays .
Data Interpretation & Technical Challenges
Q. How should researchers address discrepancies in CN quantification between MS-based and chromatographic methods?
- Methodological Approach : Cross-validate results using orthogonal techniques: (1) ESI-MS/MS for high sensitivity in detecting trace CN, and (2) RP UPLC with evaporative light scattering detection (ELSD) for non-destructive quantification. Discrepancies often arise from ion suppression in MS or incomplete chromatographic resolution .
Q. What biophysical models elucidate CN's interactions with phospholipid bilayers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
